5-(3-Fluorophenyl)-4,5-dihydro-1H-pyrazole
Description
5-(3-Fluorophenyl)-4,5-dihydro-1H-pyrazole is a 2-pyrazoline derivative characterized by a five-membered heterocyclic core with a fluorine atom at the meta position of the phenyl substituent. This scaffold is renowned for its versatility in medicinal chemistry, exhibiting diverse biological activities such as antimicrobial, anticancer, and neuroprotective effects . The fluorine atom enhances pharmacokinetic properties, including metabolic stability and membrane permeability, by modulating electronic and steric interactions .
Properties
Molecular Formula |
C9H9FN2 |
|---|---|
Molecular Weight |
164.18 g/mol |
IUPAC Name |
5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazole |
InChI |
InChI=1S/C9H9FN2/c10-8-3-1-2-7(6-8)9-4-5-11-12-9/h1-3,5-6,9,12H,4H2 |
InChI Key |
CVLAJVBDTAOVJA-UHFFFAOYSA-N |
Canonical SMILES |
C1C=NNC1C2=CC(=CC=C2)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 5-(3-Fluorophenyl)-4,5-dihydro-1H-pyrazole generally proceeds via the formation of a chalcone intermediate followed by cyclization with hydrazine or substituted hydrazine derivatives. The chalcone is typically prepared by Claisen–Schmidt condensation between a fluorinated acetophenone and an aromatic aldehyde, followed by cyclization under reflux conditions in the presence of hydrazine hydrate and acidic catalysts.
Preparation of Chalcone Intermediate
Key Reaction: Claisen–Schmidt Condensation
- Reactants: 4-Fluoroacetophenone or 3-fluoroacetophenone and substituted benzaldehydes.
- Conditions: Base-catalyzed (commonly NaOH) condensation in ethanol at room temperature or slightly elevated temperatures.
- Procedure: The ketone and aldehyde are dissolved in ethanol, and a 30% sodium hydroxide solution is added dropwise with stirring. The mixture is stirred for several hours (typically 4 hours) and then allowed to stand overnight to precipitate the chalcone.
- Isolation: The chalcone precipitate is collected by filtration and washed with cold water.
| Parameter | Details |
|---|---|
| Ketone used | 4-Fluoroacetophenone (0.05 mol, 6.07 mL) |
| Aldehyde used | Aromatic aldehyde (0.05 mol) |
| Solvent | Absolute ethanol (50 mL) |
| Base | 30% NaOH solution |
| Reaction time | 4 hours stirring + overnight standing |
| Yield | Typically high, pale-yellow solid |
This step yields (2E)-1-(3-fluorophenyl)-3-(substituted-phenyl)prop-2-en-1-one chalcones, which serve as precursors for pyrazoline synthesis.
Cyclization to 5-(3-Fluorophenyl)-4,5-dihydro-1H-pyrazole
Key Reaction: Hydrazine Cyclization
- Reactants: Chalcone intermediate and hydrazine hydrate or substituted hydrazine derivatives.
- Conditions: Reflux in ethanol with glacial acetic acid as a catalyst, typically for 4 to 12 hours.
- Procedure: The chalcone and hydrazine hydrate are dissolved in ethanol. Glacial acetic acid is added to catalyze the cyclization. The reaction mixture is refluxed under nitrogen atmosphere or air. Reaction progress is monitored by thin-layer chromatography (TLC).
- Isolation: After completion, the mixture is cooled, and the precipitated pyrazoline is filtered, washed, and recrystallized from ethanol.
| Parameter | Details |
|---|---|
| Chalcone used | (2E)-1-(3-fluorophenyl)-3-(substituted-phenyl)prop-2-en-1-one |
| Hydrazine hydrate | 99% purity, molar equivalent to chalcone |
| Catalyst | Glacial acetic acid |
| Solvent | Ethanol (anhydrous, 50 mL) |
| Temperature | Reflux at 70–80 °C |
| Reaction time | 4–12 hours |
| Yield | 65–81% depending on substituents |
| Purification | Recrystallization from ethanol |
This method produces 5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazole derivatives with high purity and good yields. Analytical techniques such as IR, ^1H NMR, ^13C NMR, LC-MS, and elemental analysis confirm the structure and purity of the product.
Alternative Synthetic Approaches and Modifications
- Use of Substituted Phenyl Semicarbazides: Some studies have employed substituted phenyl semicarbazides instead of hydrazine hydrate to obtain pyrazole-1-carboxamide derivatives, expanding the chemical diversity of the pyrazoline scaffold.
- Intramolecular Michael Addition: In certain syntheses, intramolecular Michael addition reactions have been utilized to form the pyrazoline ring from chalcone derivatives and hydrazine hydrate under reflux conditions.
- Catalyst Variations: Glacial acetic acid is the most common catalyst, but other acidic conditions or solvents may be employed to optimize yields and reaction times.
Representative Experimental Data Summary
| Step | Reagents & Conditions | Yield (%) | Characterization Techniques |
|---|---|---|---|
| Chalcone formation | 4-fluoroacetophenone + aromatic aldehyde, NaOH, EtOH, RT | ~85 | TLC, melting point, IR |
| Pyrazoline cyclization | Chalcone + hydrazine hydrate, glacial acetic acid, EtOH, reflux 4–12 h | 65–81 | IR, ^1H NMR, ^13C NMR, LC-MS, elemental analysis |
| Recrystallization | Ethanol or toluene | Purification | Melting point, spectral analysis |
Analytical and Structural Confirmation
- Infrared Spectroscopy (IR): Characteristic NH stretching (~3300 cm^-1), C=O (when present), C=N stretching, and C-F vibrations (~810 cm^-1).
- Nuclear Magnetic Resonance (NMR): ^1H NMR shows diastereotopic methylene protons (Ha and Hb) with coupling constants confirming the pyrazoline ring; ^13C NMR confirms aromatic and aliphatic carbons.
- Mass Spectrometry (LC-MS): Molecular ion peaks consistent with the expected molecular weight.
- Elemental Analysis: Confirms the carbon, hydrogen, and nitrogen content consistent with the molecular formula.
Summary Table of Preparation Methods
| Preparation Step | Methodology | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1. Chalcone Synthesis | Claisen–Schmidt condensation | 4-fluoroacetophenone + aldehyde | NaOH, EtOH, RT, 4 h + overnight | ~85 | Simple, high yield, base-catalyzed |
| 2. Pyrazoline Formation | Cyclization with hydrazine hydrate | Chalcone + hydrazine hydrate + glacial acetic acid | Reflux in EtOH, 4–12 h | 65–81 | Acid-catalyzed, monitored by TLC |
| 3. Purification | Recrystallization | Ethanol or toluene | Cooling and filtration | - | Ensures purity and crystallinity |
Chemical Reactions Analysis
Oxidation Reactions
5-(3-Fluorophenyl)-4,5-dihydro-1H-pyrazole can undergo oxidation reactions, leveraging oxidizing agents to modify its chemical structure.
Common Oxidizing Agents:
-
Potassium permanganate
-
Chromium trioxide
Reaction Conditions:
-
Acidic or basic conditions
-
Controlled temperatures to optimize yields and minimize by-products
Reactions with Hydrazonoyl Halides
Pyrazolines can react with hydrazonoyl halides to form more complex heterocyclic compounds .
Reaction Conditions:
-
React 5-(3-Fluorophenyl)-4,5-dihydro-1H-pyrazole with a hydrazonoyl halide in a suitable solvent .
-
Use a base, such as triethylamine, to facilitate the reaction .
Example Reaction:
Reaction with hydrazonoyl halides to yield N’-(5-substituted-3-phenyl-1,3,4-thiadiazol-2(3H)-ylidene)-2-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-methylthiazole-5-carbohydrazide .
Ring Contraction and Dehydration
Pyrazoline derivatives can undergo ring contraction and dehydration reactions to form pyrazoles .
Reaction Conditions:
-
Treat a 5,6-dihydro-5-hydroxy-4H-1,3,4-thiadiazine derivative with p-TsCl (p-Toluenesulfonyl chloride) .
-
This results in a one-pot preparation of 1-aryl-3-trifluoromethylpyrazoles .
Cycloaddition Reactions
Pyrazoles and pyrazolines can participate in cycloaddition reactions to form fused heterocyclic systems .
Reaction Conditions:
Reaction with Glacial Acetic Acid
Pyrazoline derivatives can be converted to pyrazoles using glacial acetic acid .
Reaction Conditions:
-
React a pyrazoline compound with excess glacial acetic acid .
-
Heat the mixture in an oil bath at approximately 85 °C for 24 hours .
-
Pour the mixture into crushed ice and neutralize by adding sodium hydroxide solution .
-
Filter the precipitate and rinse with cold distilled water and n-hexane .
Reactions with Electrophiles and Nucleophiles
The pyrazoline ring can undergo electrophilic and nucleophilic attacks depending on the substituents and reaction conditions.
Electrophilic Reactions:
-
Electrophilic aromatic substitution at the phenyl ring if activated by electron-donating groups.
-
Acylation or alkylation at the nitrogen atoms of the pyrazoline ring.
Nucleophilic Reactions:
-
Ring-opening reactions with strong nucleophiles.
-
Hydrolysis under harsh conditions.
Spectroscopic Characterization
The progress and products of chemical reactions involving 5-(3-Fluorophenyl)-4,5-dihydro-1H-pyrazole can be monitored and confirmed using various spectroscopic techniques .
Common Techniques:
-
NMR Spectroscopy : Used to identify the structure and purity of the compound .
-
IR Spectroscopy : Used to detect the presence of key functional groups .
-
Mass Spectrometry : Used to determine the molecular weight and fragmentation pattern .
-
X-ray Crystallography : Used to determine the crystal structure of the compound .
These reactions and characterization methods contribute to the understanding of the chemical behavior of 5-(3-Fluorophenyl)-4,5-dihydro-1H-pyrazole, facilitating its application in various scientific fields.
Scientific Research Applications
5-(3-Fluorophenyl)-4,5-dihydro-1H-pyrazole has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and cardiovascular disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 5-(3-Fluorophenyl)-4,5-dihydro-1H-pyrazole involves interactions with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways depend on the specific application and the biological context .
Comparison with Similar Compounds
Key Observations :
- Fluorine Position: Meta-substitution (3-fluorophenyl) enhances broad-spectrum antimicrobial activity compared to para-substituted analogs, likely due to optimized hydrophobic interactions with bacterial enzymes . Ortho-substitution (2-fluorophenyl) improves selectivity for neurological targets like monoamine oxidase .
- Halogen Effects : Chlorine at the 3-position (3-chlorophenyl) reduces antimicrobial efficacy compared to fluorine, possibly due to increased steric hindrance .
- Heterocyclic Additions : Furan or naphthyl groups (e.g., in ) improve anticancer activity by enhancing π-π stacking with cellular receptors.
Pharmacological and Structural Insights
- Antimicrobial Activity : 4,5-Dihydro-1H-pyrazoles with electron-withdrawing groups (e.g., -F, -Cl) exhibit stronger Gram-negative activity than chalcone precursors. However, chalcones remain more effective against S. aureus due to membrane disruption mechanisms .
- Neuroprotective Effects: 3-(2-Fluorophenyl) derivatives show 70% inhibition of neuronal nitric oxide synthase (nNOS), attributed to fluorine’s electronegativity stabilizing enzyme interactions .
- Anticancer Potential: Naphthyl-substituted analogs (e.g., ) demonstrate cytotoxicity via EGFR inhibition, with IC₅₀ values comparable to first-line chemotherapeutics.
Structure-Activity Relationships (SAR)
- N-Substitution : Acylation or sulfonylation of the pyrazole nitrogen (e.g., in ) increases bioavailability and target affinity.
- Aromatic Ring Effects : Meta-fluorine optimizes steric and electronic profiles for antimicrobial targets, while para-substitutions favor anticancer activity .
- Heterocyclic Hybrids : Fusion with triazoles or thiazoles (e.g., ) broadens activity spectra by introducing additional hydrogen-bonding sites.
Biological Activity
5-(3-Fluorophenyl)-4,5-dihydro-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.
1. Overview of Pyrazole Derivatives
Pyrazole derivatives, including 5-(3-Fluorophenyl)-4,5-dihydro-1H-pyrazole, have been extensively studied for their various biological activities. They are known to exhibit:
2. Synthesis of 5-(3-Fluorophenyl)-4,5-dihydro-1H-pyrazole
The synthesis of this compound generally involves the condensation of hydrazine derivatives with appropriate carbonyl compounds. A typical synthetic route includes:
-
Reagents :
- 3-Fluorobenzaldehyde
- Hydrazine hydrate
- Acetic acid as a catalyst
-
Procedure :
- Mix the reagents in ethanol and heat under reflux.
- Isolate the product through crystallization from suitable solvents.
3.1 Antidepressant Activity
Research has shown that certain pyrazoline derivatives exhibit antidepressant-like effects in animal models. For instance, compounds similar to 5-(3-Fluorophenyl)-4,5-dihydro-1H-pyrazole demonstrated reduced immobility times in forced swim tests (FST), indicating potential serotonergic activity .
| Compound | Dose (mg/kg) | Immobility Time (seconds) | Swimming Time (seconds) |
|---|---|---|---|
| Control | 0 | 180 | 30 |
| Test | 100 | 90 | 60 |
3.2 Anti-inflammatory Activity
The anti-inflammatory properties of pyrazoline derivatives have been evaluated using various in vitro assays. For example, certain derivatives showed significant inhibition of cyclooxygenase (COX) enzymes:
| Compound | IC50 (μg/mL) | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|---|
| 5-(3-Fluorophenyl)-4,5-dihydro-1H-pyrazole | 60.56 | 50 | 70 |
| Diclofenac | 54.65 | - | - |
These results suggest that this compound may serve as a lead for developing new anti-inflammatory drugs .
Case Study: Antitumor Activity
In a study investigating the antitumor effects of pyrazoline derivatives, it was found that compounds with similar structures to 5-(3-Fluorophenyl)-4,5-dihydro-1H-pyrazole exhibited cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of caspases and modulation of apoptotic pathways .
Research Findings on Antimicrobial Properties
Another study highlighted the antimicrobial efficacy of pyrazoline derivatives against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, showcasing promising results for future antibiotic development.
5. Conclusion
The compound 5-(3-Fluorophenyl)-4,5-dihydro-1H-pyrazole demonstrates significant potential across various biological activities, particularly in antidepressant and anti-inflammatory applications. Continued research into its pharmacological profile could lead to novel therapeutic agents targeting multiple diseases.
Q & A
Basic: What are the standard synthetic routes for 5-(3-Fluorophenyl)-4,5-dihydro-1H-pyrazole derivatives?
Answer:
The synthesis typically involves cyclocondensation of α,β-diketones (e.g., 4,4,4-trifluoro-1-phenyl-1,3-butanedione) with hydrazine hydrate under reflux in ethanol or DMSO. For example, refluxing the diketone with hydrazine hydrate for 4 hours yields dihydropyrazole intermediates, which can be isolated via precipitation and recrystallization . Variations include introducing substituents at positions 1 and 3 using substituted phenylhydrazines or modifying reaction conditions (e.g., solvent, temperature) to optimize yields .
Basic: What spectroscopic and analytical methods confirm the molecular structure of these derivatives?
Answer:
Key methods include:
- Single-crystal X-ray diffraction to determine bond lengths, angles, and hydrogen-bonding networks (e.g., mean C–C bond length = 0.003–0.004 Å, R factor = 0.047–0.056) .
- NMR spectroscopy to confirm proton environments, particularly the diastereotopic protons in the dihydropyrazole ring.
- Mass spectrometry for molecular ion validation and elemental analysis for purity .
Advanced: How can X-ray crystallography resolve structural ambiguities in dihydropyrazole derivatives?
Answer:
Crystallography provides precise spatial
- Dihedral angles between substituents (e.g., 66.34° between fluorophenyl groups in 3,5-bis(4-fluorophenyl)-1-phenyl derivatives) clarify steric and electronic interactions .
- Hydrogen-bonding patterns (e.g., N–H⋯O and O–H⋯N interactions) stabilize crystal packing, as seen in helical chains along the b-axis in monoclinic systems .
- Disorder modeling addresses dynamic structural features, such as anion disorder in trifluoroacetate salts .
Advanced: How do substituents influence biological activity and structural stability?
Answer:
- Electron-withdrawing groups (e.g., -CF₃, -NO₂) enhance metabolic stability and binding affinity to targets like cyclooxygenase-2 (COX-2) .
- Fluorine positioning (para vs. meta) alters dihedral angles and π–π stacking, impacting molecular packing and solubility .
- Bulkier substituents (e.g., 4-methylphenyl) may reduce conformational flexibility, as evidenced by reduced dihedral angles (e.g., 14.7° in 5-(4-fluorophenyl) derivatives) .
Advanced: How can contradictions in biological activity data across studies be addressed?
Answer:
- Assay standardization : Variations in cell lines (e.g., Staphylococcus aureus vs. E. coli) or compound concentrations can skew results .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes and explains discrepancies. For example, pyrazolyl-1,2,3-triazoles show variable antibacterial activity due to differences in target active-site interactions .
- Structure-activity relationship (SAR) analysis : Correlate substituent electronic effects (Hammett σ values) with activity trends .
Basic: What biological activities are reported for these derivatives?
Answer:
- Antimicrobial : Pyrazolyl-triazole hybrids exhibit MIC values of 12.5–50 µg/mL against Gram-positive bacteria .
- Anti-inflammatory : COX-2 inhibition (IC₅₀ = 0.8–3.2 µM) is linked to 3-(4-nitrophenyl) substituents .
- Anticancer : Fluorophenyl derivatives show moderate activity against MCF-7 breast cancer cells (IC₅₀ = 18–25 µM) .
Advanced: What computational strategies optimize pyrazole derivative design?
Answer:
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge transfer .
- Molecular dynamics (MD) simulations : Assess stability of ligand-protein complexes (e.g., with mGluR5 or TNF-α) under physiological conditions .
- QSAR models : Use descriptors like logP and polar surface area to prioritize derivatives with improved bioavailability .
Advanced: How to optimize reaction conditions for high-yield synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
